Comparative Basicity: pKa Reduction by the C2F5 Group vs. Unsubstituted Pyrrolidine
The predicted pKa of 2-butyl-2-(1,1,2,2,2-pentafluoroethyl)pyrrolidine is 8.11 ± 0.10 , compared to pKa ~11.3 for unsubstituted pyrrolidine [1]. The presence of the strongly electron-withdrawing pentafluoroethyl group at the α-position significantly reduces the basicity of the pyrrolidine nitrogen. This pKa shift is critical for applications requiring reduced amine protonation at physiological pH, such as improving membrane permeability or reducing hERG channel blockade. The quantitative pKa difference of ~3.2 log units directly influences the fraction of uncharged species available for passive diffusion.
| Evidence Dimension | Acid dissociation constant (pKa) |
|---|---|
| Target Compound Data | 8.11 ± 0.10 (predicted) |
| Comparator Or Baseline | Unsubstituted pyrrolidine: pKa ~11.3 (experimental) |
| Quantified Difference | ΔpKa ≈ -3.2 |
| Conditions | In silico prediction for target; literature experimental value for comparator |
Why This Matters
A lower pKa enhances passive membrane permeability by reducing the fraction of charged, membrane-impermeable ammonium species at physiological pH, a key consideration in CNS and intracellular target drug design.
- [1] PubChem. Pyrrolidine. pKa data. Available at: https://pubchem.ncbi.nlm.nih.gov/compound/Pyrrolidine. View Source
